3-Methylazetidine-1-sulfonamide chemical properties
3-Methylazetidine-1-sulfonamide chemical properties
An In-depth Technical Guide to the Chemical Properties of 3-Methylazetidine-1-sulfonamide
Introduction
3-Methylazetidine-1-sulfonamide is a functionalized, four-membered heterocyclic compound that holds significant promise as a versatile building block in modern medicinal chemistry. The azetidine ring, a saturated heterocycle containing a nitrogen atom, is a "privileged" scaffold in drug discovery due to its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity to lead compounds.[1][2][3] The incorporation of a methyl group at the 3-position introduces a chiral center and a specific steric profile, while the N-sulfonamide moiety acts as a key functional handle, influencing the electronic properties of the ring and providing a site for further chemical modification.
This technical guide provides a comprehensive overview of the core chemical properties of 3-Methylazetidine-1-sulfonamide, designed for researchers, scientists, and drug development professionals. We will delve into its physicochemical characteristics, plausible synthetic routes with detailed experimental rationale, expected spectral signatures for structural verification, key reactivity patterns, and essential safety protocols.
Physicochemical and Structural Properties
The fundamental properties of 3-Methylazetidine-1-sulfonamide are summarized below. These data are critical for its handling, storage, and application in synthetic chemistry workflows.
| Property | Value | Source(s) |
| CAS Number | 1418112-83-0 | [4] |
| Molecular Formula | C₄H₁₀N₂O₂S | [4] |
| Molecular Weight | 150.20 g/mol | [4] |
| Physical Form | Solid or liquid | |
| Purity (Typical) | ≥97% | [5] |
| IUPAC Name | 3-methylazetidine-1-sulfonamide | [4] |
| InChI Key | AVSGFRVSZZIUNB-UHFFFAOYSA-N | [4] |
| Canonical SMILES | CC1CN(C1)S(=O)(=O)N | [4] |
| Topological Polar Surface Area | 71.8 Ų | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Storage Conditions | Sealed in a dry environment at room temperature. |
Structural Diagram
The chemical structure of 3-Methylazetidine-1-sulfonamide, highlighting the strained four-membered ring and the key functional groups.
Caption: Structure of 3-Methylazetidine-1-sulfonamide.
Synthesis and Manufacturing
While a specific, peer-reviewed synthesis for 3-Methylazetidine-1-sulfonamide is not prominently documented, a logical and robust synthetic strategy can be designed based on established methodologies for constructing N-sulfonylated azetidines.[6][7][8] The most direct approach involves a two-step sequence: the synthesis of the 3-methylazetidine precursor, followed by its reaction with a suitable sulfonamide source.
Proposed Synthetic Workflow
Caption: Proposed two-stage synthesis workflow.
Experimental Protocol: A Representative Synthesis
Part 1: Synthesis of 3-Methylazetidine Hydrochloride (Adapted from established azetidine syntheses[9][10])
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Ring Formation: To a solution of benzhydrylamine (1.0 eq) in a suitable solvent such as butanol, add potassium carbonate (2.0 eq) and a catalytic amount of water. Heat the mixture to reflux.
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Add 1-bromo-3-chloro-2-methylpropane (1.1 eq) dropwise over 1 hour. Maintain reflux for 12-18 hours, monitoring the reaction by TLC or GC-MS.
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Causality: Benzhydrylamine serves as a bulky protecting group for the nitrogen, preventing over-alkylation and facilitating the initial cyclization. The base is crucial for scavenging the HBr and HCl generated during the double SN2 reaction. Water can promote the reaction by aiding the dissolution of the inorganic base.[9]
-
-
Work-up and Isolation: After cooling, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to yield crude N-benzhydryl-3-methylazetidine.
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Deprotection: Dissolve the crude intermediate in methanol and add hydrochloric acid (1.1 eq). Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Pressurize the reaction vessel with hydrogen gas (50-60 psi) and stir at 40-50°C until hydrogen uptake ceases.
-
Causality: Hydrogenolysis is a standard and clean method for cleaving benzyl-type protecting groups. The acidic conditions ensure the product is protonated and stable as its hydrochloride salt, which is typically a crystalline solid that is easier to isolate and purify than the volatile free base.
-
-
Final Isolation: Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain 3-methylazetidine hydrochloride as a solid.
Part 2: Synthesis of 3-Methylazetidine-1-sulfonamide
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Free Base Liberation: Suspend 3-methylazetidine hydrochloride (1.0 eq) in dichloromethane (DCM) and cool to 0°C. Add triethylamine (TEA, 2.2 eq) dropwise and stir for 30 minutes.
-
Causality: The sulfonylation reaction requires the nucleophilic free amine. TEA is a non-nucleophilic organic base used to neutralize the hydrochloride salt and the HCl generated in the subsequent step.
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-
Sulfonylation: In a separate flask, prepare a solution of sulfamoyl chloride (1.1 eq) in DCM. Add this solution dropwise to the cold 3-methylazetidine free base solution.
-
Causality: Sulfamoyl chloride is a direct and reactive agent for introducing the -SO₂NH₂ group. The reaction is exothermic, so maintaining a low temperature is critical to prevent side reactions and degradation.
-
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield pure 3-Methylazetidine-1-sulfonamide.
Spectroscopic Characterization
Structural confirmation of 3-Methylazetidine-1-sulfonamide relies on a combination of spectroscopic techniques. The expected data are summarized below.
| Technique | Expected Observations |
| ¹H NMR | - -CH₃ group: A doublet around 1.1-1.3 ppm. - -CH- group (C3): A multiplet (septet or similar) around 2.5-2.8 ppm. - -CH₂- groups (C2, C4): Two distinct multiplets in the range of 3.5-4.0 ppm, likely showing complex splitting due to coupling with each other and the C3 proton. - -NH₂ group: A broad singlet around 4.5-5.5 ppm, whose chemical shift is dependent on concentration and solvent. |
| ¹³C NMR | - -CH₃ carbon: A signal around 15-20 ppm. - -CH- carbon (C3): A signal around 30-35 ppm. - -CH₂- carbons (C2, C4): Signals in the region of 50-55 ppm. Due to the symmetry of the sulfonamide group, the two methylene carbons (C2 and C4) may appear as a single signal. |
| IR Spectroscopy | - N-H stretch: Two bands characteristic of a primary sulfonamide (asymmetric and symmetric stretching) around 3350 and 3250 cm⁻¹.[11][12] - C-H stretch: Aliphatic C-H stretching just below 3000 cm⁻¹. - S=O stretch: Two strong absorption bands for the sulfonyl group (asymmetric and symmetric stretching) in the regions of 1350-1315 cm⁻¹ and 1160-1120 cm⁻¹. - S-N stretch: A band around 900-950 cm⁻¹. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z = 150. - Key Fragments: Loss of the sulfonamide group (-SO₂NH₂) resulting in a fragment at m/z = 70 (C₄H₈N⁺). Loss of a methyl group (-CH₃) from the parent ion leading to a fragment at m/z = 135. Cleavage of the azetidine ring would also produce characteristic fragments. |
Chemical Reactivity and Applications
The reactivity of 3-Methylazetidine-1-sulfonamide is dominated by the interplay between the strained four-membered ring and the electron-withdrawing N-sulfonyl group.
Ring Strain-Driven Reactions
The azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), making it susceptible to nucleophilic ring-opening reactions, particularly under acidic conditions or with Lewis acid activation.[3] This provides a powerful synthetic route to functionalized 1,3-aminopropanol derivatives.
Caption: Nucleophilic ring-opening of the azetidine core.
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Expert Insight: The regioselectivity of the ring-opening is an important consideration. Nucleophilic attack will preferentially occur at the less sterically hindered methylene carbons (C2/C4). The electron-withdrawing sulfonamide group enhances the electrophilicity of these carbons, facilitating the reaction.
Sulfonamide Group Reactivity
The sulfonamide moiety is generally stable but offers opportunities for modification. The acidic N-H protons can be deprotonated with a strong base to generate an anion, which can then be alkylated or used in other coupling reactions. Furthermore, the entire N-sulfonyl group can be cleaved under specific reductive conditions (e.g., using Red-Al or dissolving metal reduction), revealing the secondary amine of the parent 3-methylazetidine.[13] This makes the sulfonamide a potential "traceless" activating group.
Applications in Drug Discovery
As a building block, 3-Methylazetidine-1-sulfonamide is valuable for:
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Scaffold Hopping: Replacing larger, more lipophilic rings (like piperidine or pyrrolidine) to improve aqueous solubility and reduce molecular weight.
-
Vectorial Exit: The defined geometry of the azetidine ring allows chemists to project substituents into specific regions of a protein's binding pocket.
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Bioisosteric Replacement: The sulfonamide group can act as a bioisostere for other hydrogen bond donors like amides or carboxylic acids.
Safety and Handling
3-Methylazetidine-1-sulfonamide is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.
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Signal Word: Warning
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Hazard Statements:
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H302: Harmful if swallowed.
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H312: Harmful in contact with skin.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
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-
Precautionary Measures: [14][15]
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.
-
Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.
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Conclusion
3-Methylazetidine-1-sulfonamide emerges as a highly functionalized and synthetically attractive building block. Its chemical properties are defined by the inherent ring strain of the azetidine core, which allows for controlled ring-opening reactions, and the versatile N-sulfonamide group, which modulates reactivity and serves as a handle for further derivatization. A clear understanding of its synthesis, spectroscopic identity, and reactivity profile, coupled with stringent adherence to safety protocols, will enable researchers to effectively leverage this compound in the design and discovery of novel therapeutic agents.
References
-
Synthesis and biological evaluation of new 2-azetidinones with sulfonamide structures. (2013). National Library of Medicine. Retrieved from [Link]
-
Synthesis of protected azetidines from N-(arylsulfonyl)imines (37) (Maruoka and coworkers). (n.d.). ResearchGate. Retrieved from [Link]
-
Azetidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. (2020). National Institutes of Health. Retrieved from [Link]
- US Patent US4966979A - Process for synthesis of azetidine and novel intermediates therefor. (1990). Google Patents.
-
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (2021). Royal Society of Chemistry. Retrieved from [Link]
-
Robust Synthesis of N-sulfonylazetidine Building Blocks via Ring Contraction of α-bromo N-sulfonylpyrrolidinones. (2014). PubMed. Retrieved from [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. Retrieved from [Link]
-
Azetidine: Basicity and Preparation. (2020). YouTube. Retrieved from [Link]
-
3-Methylazetidine. (n.d.). PubChem. Retrieved from [Link]
- WO2000063168A1 - Synthesis of azetidine derivatives. (2000). Google Patents.
-
Methods for the synthesis of azetidines. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. (2022). MDPI. Retrieved from [Link]
-
Safety Data Sheet. (2024). Angene Chemical. Retrieved from [Link]
-
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2012). HETEROCYCLES. Retrieved from [Link]
-
3-Methylazetidine-1-sulfonamide. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of Novel Sulfonamide Derivatives. (2024). MDPI. Retrieved from [Link]
-
MS/MS interpretation. (n.d.). ResearchGate. Retrieved from [Link]
- US Patent US8207355B2 - Method for preparing azetidine derivatives. (2012). Google Patents.
-
The infrared spectra of some sulphonamides. (1952). Royal Society of Chemistry. Retrieved from [Link]
-
Azetidine, N-methyl-. (n.d.). PubChem. Retrieved from [Link]
-
DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020). National Institutes of Health. Retrieved from [Link]
-
Sample IR spectra. (n.d.). University of Calgary. Retrieved from [Link]
-
INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES. (1963). PubMed. Retrieved from [Link]
-
3-(METHYLAMINO)AZETIDINE DIHYDROCHLORIDE(136293-86-2) 1H NMR spectrum. (n.d.). ChemBK. Retrieved from [Link]
-
Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. (2018). MDPI. Retrieved from [Link]
-
Study by mass spectrometry of amino acid sequences in peptides containing histidine. (1970). National Institutes of Health. Retrieved from [Link]
-
Matrix-assisted laser desorption/ionization time-of-flight mass spectrometric observation of a peptide triplet induced by thermal cleavage of cystine. (2001). PubMed. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. 3-Methylazetidine-1-sulfonamide | C4H10N2O2S | CID 71487580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-methylazetidine-1-sulfonamide 97% | CAS: 1418112-83-0 | AChemBlock [achemblock.com]
- 6. Azetidine synthesis [organic-chemistry.org]
- 7. Robust synthesis of N-sulfonylazetidine building blocks via ring contraction of α-bromo N-sulfonylpyrrolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents [patents.google.com]
- 10. youtube.com [youtube.com]
- 11. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 12. INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aksci.com [aksci.com]
- 15. fishersci.com [fishersci.com]
